4,4'-Diethylbiphenyl CAS number and properties
4,4'-Diethylbiphenyl CAS number and properties
An In-depth Technical Guide to 4,4'-Dimethylbiphenyl
A Note on Nomenclature: This guide focuses on 4,4'-Dimethylbiphenyl (CAS RN: 613-33-2), as extensive and verifiable scientific data is available for this compound. The initial request for "4,4'-Diethylbiphenyl" may have been a typographical error, as literature and database searches yielded significantly more information for the dimethyl analogue. Should information on 4,4'-diethylbiphenyl be required, a separate, specific inquiry is recommended.
Introduction
4,4'-Dimethylbiphenyl, also known by synonyms such as p,p'-bitolyl and 4,4'-ditolyl, is a biphenyl derivative of significant interest in organic synthesis and materials science.[1] Its rigid, planar structure, conferred by the biphenyl core, combined with the presence of methyl groups, makes it a valuable precursor for a variety of functional molecules. This guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, spectroscopic characterization, applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4,4'-dimethylbiphenyl is fundamental for its application in synthetic chemistry and material design. These properties dictate its solubility, reactivity, and physical state under various conditions.
| Property | Value | Source(s) |
| CAS Number | 613-33-2 | [2][3] |
| Molecular Formula | C₁₄H₁₄ | [2][3] |
| Molecular Weight | 182.26 g/mol | [2][3] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 118-122 °C | [2][4] |
| Boiling Point | 295 °C at 760 mmHg | [2][4] |
| Solubility | Insoluble in water; Soluble in ether, acetone, benzene, and carbon disulfide. | [1][2][5] |
| LogP | 5.09 | [4][6] |
| InChI Key | RZTDESRVPFKCBH-UHFFFAOYSA-N | [3][6] |
Synthesis of 4,4'-Dimethylbiphenyl
The synthesis of 4,4'-dimethylbiphenyl can be achieved through various coupling reactions. The choice of synthetic route often depends on factors such as desired yield, purity, and available starting materials. Modern palladium-catalyzed cross-coupling reactions are generally favored for their high efficiency and milder reaction conditions.[1]
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. In the context of 4,4'-dimethylbiphenyl synthesis, this reaction involves the coupling of a 4-tolylboronic acid derivative with a 4-halotoluene in the presence of a palladium catalyst and a base.
Experimental Protocol: Suzuki-Miyaura Coupling
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-tolylboronic acid (1.2 equivalents), 4-bromotoluene (1.0 equivalent), and a palladium catalyst such as Pd(PPh₃)₄ (0.02 equivalents).
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Solvent and Base: Add a suitable solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v), followed by the addition of a base, such as potassium carbonate (2.0 equivalents).
-
Reaction Execution: The reaction mixture is heated to reflux (typically 80-100 °C) and stirred vigorously for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to afford pure 4,4'-dimethylbiphenyl.
Ullmann Coupling
A classical approach to biphenyl synthesis is the Ullmann coupling, which involves the copper-mediated coupling of two aryl halide molecules. While effective, this method often requires high reaction temperatures.
Experimental Protocol: Ullmann Coupling
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Reaction Setup: In a high-temperature reaction vessel, combine 4-iodotoluene and copper powder (typically in excess).
-
Solvent: A high-boiling point solvent such as dimethylformamide (DMF) or sand (as a heat transfer medium in a solvent-free reaction) is used.
-
Reaction Execution: The mixture is heated to a high temperature (typically 150-250 °C) for several hours.
-
Work-up and Purification: After cooling, the reaction mixture is treated with a dilute acid to dissolve the excess copper. The product is then extracted with an organic solvent, washed, dried, and purified as described for the Suzuki-Miyaura coupling.
Spectroscopic Characterization
The structural elucidation of 4,4'-dimethylbiphenyl is confirmed through various spectroscopic techniques.
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of 4,4'-dimethylbiphenyl is characterized by distinct signals corresponding to the aromatic protons and the methyl protons. The aromatic protons typically appear as a set of doublets in the range of δ 7.2-7.5 ppm, while the methyl protons give a singlet at approximately δ 2.4 ppm.[7]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum provides information about the carbon framework of the molecule, with distinct signals for the methyl carbons and the different aromatic carbons.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) of 4,4'-dimethylbiphenyl shows a prominent molecular ion peak (M⁺) at m/z 182, corresponding to its molecular weight.[8]
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Infrared (IR) Spectroscopy: The IR spectrum exhibits characteristic absorption bands for C-H stretching of the aromatic rings and the methyl groups, as well as C=C stretching vibrations of the aromatic rings.
-
UV-Visible Spectroscopy: The UV-Vis spectrum in a suitable solvent like ethanol shows absorption maxima characteristic of the biphenyl chromophore.
Applications in Research and Drug Development
4,4'-Dimethylbiphenyl serves as a crucial intermediate in the synthesis of a variety of high-value compounds.[9]
-
Polymer Science: It is a key precursor for the production of biphenyl-4,4'-dicarboxylic acid, a monomer used in the synthesis of high-performance polymers such as polyesters and polyamides.[2][10] These polymers often exhibit excellent thermal stability and mechanical properties, making them suitable for applications in electronics and aerospace.[9]
-
Liquid Crystals: The rigid biphenyl core of 4,4'-dimethylbiphenyl makes it a valuable building block for the synthesis of liquid crystalline materials used in display technologies.[9]
-
Pharmaceutical and Agrochemical Synthesis: This compound is utilized as a starting material or intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[9] Its structural motif is found in a number of biologically active molecules. While direct applications in drug discovery are not extensively documented, its role as a synthetic intermediate is significant.[9][11]
-
Organic Synthesis: In a broader context, 4,4'-dimethylbiphenyl is employed in various organic transformations to construct more complex molecular architectures.[9] For example, it can be used to prepare 4-(4′-methylphenyl)benzaldehyde through selective photooxygenation.[2]
Safety and Handling
Appropriate safety precautions must be observed when handling 4,4'-dimethylbiphenyl.
-
Hazard Identification: The compound is classified with the following hazard statements:
-
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[12][13]
-
Handling: Handle in a well-ventilated area. Avoid formation of dust and aerosols.[14]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5] It is noted to be sensitive to moisture.[1][5]
-
Incompatibilities: Incompatible with strong oxidizing agents.[2]
Conclusion
4,4'-Dimethylbiphenyl is a versatile and valuable chemical intermediate with a well-defined property profile. Its importance in the synthesis of advanced materials, pharmaceuticals, and other fine chemicals is well-established. A thorough understanding of its synthesis, characterization, and safe handling is essential for its effective utilization in research and development.
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Synthesis of 4,4'-dimethylbiphenyl. (n.d.). PrepChem.com. Retrieved from [Link]
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4,4'-Dimethylbiphenyl. (n.d.). NIST WebBook. Retrieved from [Link]
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Scalable Synthesis of Dimethyl Biphenyl-4,4′-Dicarboxylate from Bio-Derived 4,4′-Dimethylbiphenyl. (n.d.). ResearchGate. Retrieved from [Link]
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